molecular formula C19H22N4O2 B5442909 2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one

2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B5442909
M. Wt: 338.4 g/mol
InChI Key: QKVOJJROSQYWMT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and a benzoyl group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a benzoyl-substituted pyrrolidine under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2,3-Dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one apart is its unique combination of structural features, including the specific arrangement of the pyrrolo[3,4-d]pyrimidine core and the benzoyl-pyrrolidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,3-dimethyl-6-(2-pyrrolidin-3-ylbenzoyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-21-17-11-23(10-16(17)18(24)22(12)2)19(25)15-6-4-3-5-14(15)13-7-8-20-9-13/h3-6,13,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVOJJROSQYWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(C2)C(=O)C3=CC=CC=C3C4CCNC4)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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